molecular formula C12H14N2 B12436588 [2-(Naphthalen-2-yl)ethyl]hydrazine CAS No. 1016516-10-1

[2-(Naphthalen-2-yl)ethyl]hydrazine

Cat. No.: B12436588
CAS No.: 1016516-10-1
M. Wt: 186.25 g/mol
InChI Key: YFPNHTAVCLALMW-UHFFFAOYSA-N
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Description

[2-(Naphthalen-2-yl)ethyl]hydrazine: is an organic compound with the molecular formula C12H14N2 It is a hydrazine derivative where the hydrazine group is attached to a naphthalene ring via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Naphthalen-2-yl)ethyl]hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the reduction of naphthyl ethyl ketone with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Naphthalen-2-yl)ethyl]hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Azides, nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry: [2-(Naphthalen-2-yl)ethyl]hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the preparation of heterocyclic compounds and as a building block in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of hydrazine derivatives on biological systems. It can serve as a probe to investigate enzyme activities and metabolic pathways involving hydrazine compounds.

Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(Naphthalen-2-yl)ethyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects. The naphthalene moiety may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    Phenylhydrazine: Similar structure but with a phenyl group instead of a naphthalene ring.

    Benzylhydrazine: Contains a benzyl group instead of a naphthalene ring.

    Naphthylhydrazine: Similar but lacks the ethyl linker.

Uniqueness: [2-(Naphthalen-2-yl)ethyl]hydrazine is unique due to the presence of both the naphthalene ring and the ethyl linker, which can influence its reactivity and binding properties. The combination of these structural features may result in distinct chemical and biological activities compared to other hydrazine derivatives.

Properties

CAS No.

1016516-10-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-naphthalen-2-ylethylhydrazine

InChI

InChI=1S/C12H14N2/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9,14H,7-8,13H2

InChI Key

YFPNHTAVCLALMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCNN

Origin of Product

United States

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